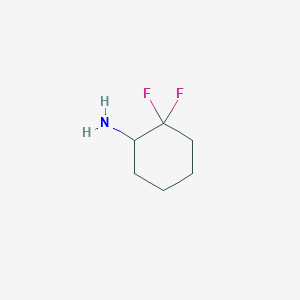

2,2-Difluorocyclohexanamine

Description

Significance of Fluorinated Amines in Contemporary Organic Chemistry Research

Fluorinated amines are a class of organic compounds that have seen a surge in interest due to the profound effects that fluorine substitution has on molecular properties. The introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical characteristics of an amine. nih.govenamine.net These changes include modifications to basicity (pKa), lipophilicity, metabolic stability, and conformational preference. nih.govchemrxiv.org

In medicinal chemistry, for instance, the incorporation of fluorine can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and modulated membrane permeability, all of which are critical for drug efficacy. enamine.netchemrxiv.org The gem-difluoromethylene (CF2) group, in particular, is a valuable motif. enamine.net It acts as a bioisostere for other functional groups like carbonyls or hydroxyls, while being more stable and lipophilic. chemrxiv.org The reduced basicity of the amine group in fluorinated amines can also be advantageous, potentially reducing off-target effects and improving the pharmacokinetic profile of a drug candidate. nih.govchemrxiv.org Beyond pharmaceuticals, fluorinated amines are integral to the development of advanced materials and agrochemicals, where properties like thermal stability and specific reactivity are paramount. nih.gov

Contextualization of 2,2-Difluorocyclohexanamine within Cycloalkane Derivative Research

This compound is a prime example of a gem-difluorinated cycloalkane, a structural motif that is increasingly utilized in rational drug design. nih.gov Research into functionalized gem-difluorinated cycloalkanes has sought to systematically understand how the CF2 group impacts key drug-like properties. nih.gov

Studies comparing gem-difluorinated cycloalkanes to their non-fluorinated parent compounds reveal predictable and useful trends. The introduction of the CF2 group significantly impacts the acidity and basicity of nearby functional groups. For amines, the electron-withdrawing nature of the two fluorine atoms lowers the pKa, making the amine less basic. nih.gov This effect is primarily driven by the inductive effect of the fluorine atoms. nih.gov

The table below summarizes the observed effects of gem-difluorination on the physicochemical properties of cycloalkane derivatives, providing a clear context for the utility of this compound.

| Property | Effect of gem-Difluorination | Rationale | Reference |

| Basicity (pKa of Amine) | Decrease | Inductive electron-withdrawing effect of the two fluorine atoms. | nih.gov |

| Lipophilicity (LogP) | Variable; often decreases in cyclohexanes | Complex interplay of polarity and molecular conformation. | nih.govchemrxiv.org |

| Aqueous Solubility | Follows complex trends related to LogP | Dependent on changes in lipophilicity and crystal packing forces. | nih.gov |

| Metabolic Stability | No change or slight improvement | The C-F bond is strong and resistant to metabolic cleavage. | nih.gov |

Historical Perspectives and Evolution of Research on Difluorinated Aminocyclohexanes

The journey to synthesizing specific molecules like this compound is built upon a long history of organofluorine chemistry and the development of synthetic methodologies. The first synthesis of an organofluorine compound dates back to the 19th century. nih.gov However, the controlled and selective introduction of fluorine, particularly onto an aliphatic ring like cyclohexane (B81311), remained a significant challenge for decades.

Early methods for fluorination were often harsh and lacked selectivity. The development of reagents like cobalt trifluoride (CoF3) during the Manhattan Project allowed for the exhaustive fluorination of hydrocarbons, but not for the precise placement of just two fluorine atoms. nih.gov A major breakthrough in aromatic fluorination was the Schiemann reaction, discovered in 1927, which provided a more controlled route to fluoroarenes. nih.gov

For alicyclic compounds, the synthesis of fluorinated derivatives often relied on deoxofluorination reactions, converting ketones to gem-difluorides. The synthesis of this compound typically starts from cyclohexanone (B45756), which is first fluorinated to give 2,2-difluorocyclohexanone (B2738562). This intermediate is then converted to the amine via reductive amination. The evolution of deoxofluorinating agents from hazardous reagents like sulfur tetrafluoride (SF4) to safer and more user-friendly alternatives like diethylaminosulfur trifluoride (DAST) and its derivatives has been crucial for making these compounds more accessible. chemrxiv.org

More recently, photoredox catalysis has emerged as a powerful tool for synthesizing cyclic fluorinated amines through milder and more modular routes, showcasing the continuous evolution of synthetic strategies in this field. chemrxiv.org The synthesis of aminocyclohexane derivatives, in general, has also seen significant advances, moving from classical methods to more stereochemically controlled approaches. nih.gov This broader progress in synthetic chemistry has enabled the targeted synthesis of complex molecules like this compound for specific research applications.

Academic Research Trajectories and Interdisciplinary Relevance of the Compound

The academic and industrial interest in this compound and related structures is primarily driven by their potential in drug discovery and materials science. As a building block, it offers a pre-packaged combination of a cyclohexane scaffold, a reactive primary amine handle, and the modulating effects of a gem-difluoro group.

Medicinal Chemistry: The main research trajectory is the use of this compound as a fragment in the synthesis of new bioactive molecules. enamine.net Pharmaceutical companies and academic labs incorporate this and similar fluorinated building blocks into potential drug candidates to fine-tune their properties. chemrxiv.orgresearchgate.net The goal is often to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Marketed drugs containing gem-difluorocycloalkane motifs serve as a testament to the success of this strategy. researchgate.net Research focuses on creating libraries of diverse compounds by reacting the amine group of this compound with various acids, aldehydes, and other electrophiles to explore new chemical space.

Materials Science: While less documented than its medicinal applications, the incorporation of fluorinated cyclohexane derivatives into polymers and other materials is an area of growing interest. The high polarity and stability of the C-F bond can impart unique properties to materials, such as thermal resistance, chemical inertness, and specific dielectric properties. The amine functionality allows for the covalent incorporation of the 2,2-difluorocyclohexyl motif into polymer backbones or as pendant groups.

The interdisciplinary relevance of this compound lies at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. Its continued study is likely to yield new therapeutic agents and advanced materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATJLSLKDKAWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694727 | |

| Record name | 2,2-Difluorocyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921753-37-9 | |

| Record name | 2,2-Difluorocyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2,2 Difluorocyclohexanamine

Reactions Involving the Amine Functionality

The primary amine group in 2,2-difluorocyclohexanamine is a key site for chemical modifications, exhibiting characteristic nucleophilic behavior.

Nucleophilic Reactivity and Derivatization (e.g., acylation, alkylation)

The amine group of this compound readily participates in nucleophilic substitution reactions. ksu.edu.sabits-pilani.ac.in

Acylation: Acylation of this compound can be achieved using various acylating agents. For instance, reaction with an appropriate acyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as anhydrous dimethylformamide (DMF) yields the corresponding N-acyl derivative. google.com.pg This transformation is a common strategy in medicinal chemistry to produce amide-containing compounds. google.com.pggoogle.com The general scheme for the acylation of this compound is depicted below:

Reaction Scheme:

this compound + Acyl Halide (or Anhydride) → N-(2,2-difluorocyclohexyl)amide + Acid Halide (or Carboxylic Acid)

Alkylation: The amine functionality can also undergo alkylation, which involves the transfer of an alkyl group to the nitrogen atom. wikipedia.org This reaction typically proceeds via an S\N2 mechanism, where the amine acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. libretexts.org The use of a strong, non-nucleophilic base can facilitate this reaction by deprotonating the amine, thereby increasing its nucleophilicity. The general reaction is as follows:

Reaction Scheme:

this compound + Alkyl Halide → N-Alkyl-2,2-difluorocyclohexanamine + Halide Salt

It is important to note that the reaction conditions, such as the choice of solvent and base, can significantly influence the outcome of both acylation and alkylation reactions. organic-chemistry.org

Formation of Amine Salts and Their Chemical Behavior

As a basic compound, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. The most common salt is the hydrochloride salt, which is often preferred for its improved stability and handling properties. ambeed.com

Formation of this compound Hydrochloride:

this compound + Hydrochloric Acid → this compound Hydrochloride

These salts are typically crystalline solids and are often used in purification processes or as starting materials for subsequent reactions. The amine can be regenerated from its salt by treatment with a base. The chemical behavior of these salts is largely dictated by the equilibrium between the protonated and free amine forms, which is dependent on the pH of the medium.

Reactions with Carbonyl Compounds and Condensation Reactions

The nucleophilic amine group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a condensation reaction. This reaction typically involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

General Reaction Scheme:

this compound + Aldehyde/Ketone ⇌ Iminium Ion + Water

Iminium Ion ⇌ Imine + H+

These imine intermediates can be further reduced to form secondary amines or can participate in other transformations. This reactivity is a cornerstone of various synthetic methodologies, including reductive amination. msu.edu

Reactivity of the Gem-Difluorocyclohexane Moiety

Ring Expansion and Contraction Reactions in Fluorinated Systems

Table of Compounds Mentioned:

| Compound Name | Molecular Formula |

| This compound | C₆H₁₁F₂N |

| This compound Hydrochloride | C₆H₁₂ClF₂N |

| Triethylamine | C₆H₁₅N |

| Dimethylformamide | C₃H₇NO |

| N-(2,2-difluorocyclohexyl)amide | Varies |

| N-Alkyl-2,2-difluorocyclohexanamine | Varies |

| Imine (Schiff base) | Varies |

Interactive Data Table: Reactivity Summary

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl Halide/Anhydride, Base | N-Acyl Derivative |

| Alkylation | Alkyl Halide, Base | N-Alkyl Derivative |

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) |

Stereochemical Outcomes and Control in Reactions

The stereochemical course of reactions involving this compound is dictated by the nature of the reaction mechanism and the steric and electronic influence of the gem-difluoro group. Reactions can be broadly categorized as stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.orgmdpi.com

In reactions where the chiral center at C1 is directly involved, such as nucleophilic substitution at a derivatized amine, the outcome is highly dependent on the mechanism. For instance, an S\textsubscript{N}2 type reaction would be expected to proceed with inversion of configuration. rsc.org However, the bulky cyclohexane (B81311) ring and the adjacent difluoromethyl group can sterically hinder the backside attack required for a classic S\textsubscript{N}2 pathway.

When new stereocenters are created, for example, through reactions at the amino group that introduce a chiral substituent, the formation of diastereomers is expected. The ratio of these diastereomers will be influenced by the directing effects of the existing chiral center and the gem-difluoro moiety. Diastereoselective reactions aim to maximize the formation of one diastereomer over the other. For instance, in the synthesis of α-aminophosphonates from related fluorinated imines, diastereoselective hydrophosphonylation has been observed, suggesting that similar control could be achieved in reactions of this compound derivatives. eie.gr

The table below illustrates potential stereochemical outcomes in reactions starting with a single enantiomer of this compound.

| Reaction Type | Reagent Example | Expected Predominant Stereochemical Outcome |

| N-Alkylation (S\textsubscript{N}2) | Chiral alkyl halide | Diastereomeric mixture |

| Acylation | Chiral acyl chloride | Diastereomeric mixture |

| Reductive Amination | Chiral aldehyde/ketone | Diastereomeric mixture |

This table is illustrative and the actual diastereomeric ratios would need to be determined experimentally.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of amines, including N-arylation and N-alkylation reactions. eie.grprinceton.edu For this compound, palladium-, copper-, and rhodium-catalyzed cross-coupling reactions are of significant interest for creating carbon-nitrogen bonds. eie.grnih.gov

One pertinent example is the synthesis of oxindoles from anilide aryl fluorides, which can be conceptually related to the N-arylation of this compound. In a reported study, anilide aryl fluorides containing a 4,4-difluorocyclohexane group were successfully converted to the corresponding oxindoles, indicating that the difluorinated ring is stable under the reaction conditions. rsc.org This suggests that this compound could serve as a viable coupling partner in similar transition metal-catalyzed reactions.

A typical transition metal-catalyzed N-arylation reaction would involve the coupling of this compound with an aryl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

The following table summarizes potential transition metal-catalyzed N-arylation reactions of this compound.

| Aryl Halide | Catalyst | Ligand | Base | Potential Product |

| Iodobenzene | Pd(OAc)\textsubscript{2} | Xantphos | Cs\textsubscript{2}CO\textsubscript{3} | N-phenyl-2,2-difluorocyclohexanamine |

| Bromobenzene | CuI | L-proline | K\textsubscript{2}CO\textsubscript{3} | N-phenyl-2,2-difluorocyclohexanamine |

| 4-Chlorotoluene | [Rh(COD)Cl]\textsubscript{2} | BrettPhos | NaOtBu | N-(4-methylphenyl)-2,2-difluorocyclohexanamine |

These examples are based on established methods for amine N-arylation and would require experimental validation for this specific substrate.

Oxidation and Reduction Pathways

Oxidation:

The oxidation of the amine functionality in this compound can lead to several products depending on the oxidant and reaction conditions. Mild oxidation could potentially lead to the corresponding hydroxylamine (B1172632) or imine. Stronger oxidation would likely yield 2,2-difluorocyclohexanone (B2738562). The oxidation of N-aryl derivatives of cyclic amines has been reported to yield α,β-unsaturated lactams through a domino oxidation process. rsc.org For example, rhodium-catalyzed oxidation of N-aryl-pyrrolidin-2-ones in the presence of an alcohol leads to alkoxylated dihydropyrrolidones. rsc.org A similar transformation of an N-acylated this compound could potentially lead to an enamide.

Electrochemical methods also offer a controlled way to achieve one- or two-electron oxidation of amines, leading to different functionalized products. chemrxiv.org

Reduction:

The synthesis of this compound can be achieved through the reduction of a suitable precursor. A common route to cyclic amines is the reduction of the corresponding oxime. For instance, 2,2-difluorocyclohexanone can be reacted with hydroxylamine to form 2,2-difluorocyclohexanone oxime, which can then be reduced to this compound using reducing agents like sodium amalgam or catalytic hydrogenation. wikipedia.org

The reduction of derivatives of this compound, such as amides or imines, can also be a valuable transformation. For example, the hydrogenation of related gem-difluoroalkene β-lactams to yield difluoromethyl-β-lactams has been demonstrated, showcasing a reduction pathway for a C=C bond in a fluorinated environment. nih.gov

The table below outlines potential oxidation and reduction reactions involving this compound and its derivatives.

| Starting Material | Reagent(s) | Reaction Type | Potential Product |

| This compound | m-CPBA | Oxidation | 2,2-Difluorocyclohexylhydroxylamine |

| N-Acetyl-2,2-difluorocyclohexanamine | Rh\textsubscript{2}(OAc)\textsubscript{4}, PhI(OAc)\textsubscript{2} | Oxidation | N-(2,2-difluorocyclohex-1-en-1-yl)acetamide |

| 2,2-Difluorocyclohexanone Oxime | H\textsubscript{2}, Pd/C | Reduction | This compound |

| N-(2,2-difluorocyclohexylidene)aniline | NaBH\textsubscript{4} | Reduction | N-phenyl-2,2-difluorocyclohexanamine |

The feasibility and outcome of these reactions are based on general principles and require experimental verification.

Derivatives and Analogues of 2,2 Difluorocyclohexanamine in Research

Synthesis and Characterization of Substituted 2,2-Difluorocyclohexanamines

The synthesis of substituted 2,2-difluorocyclohexanamines often involves the modification of the amino group or the cyclohexyl ring. A common strategy is the N-substitution of the primary amine to create a diverse range of secondary and tertiary amines. rsc.orgnih.gov For instance, the reaction of 2,2-difluorocyclohexanamine with various electrophiles, such as alkyl halides or acyl chlorides, can yield N-alkylated and N-acylated derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid generated.

Another approach involves the synthesis of the substituted ring system prior to the introduction of the amine functionality. This can be achieved through various fluorination techniques on a pre-existing substituted cyclohexanone (B45756), followed by reductive amination. For example, a substituted cyclohexanone can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the gem-difluoro group. sci-hub.se The resulting 2,2-difluorocyclohexanone (B2738562) can then be converted to the corresponding amine via reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent.

A study on the synthesis of N-substituted tetrahydropentaazadibenzocycloheptafluorenes utilized ring transformation reactions of 1,3,5-tricycloalkyl-1,3,5-triazinanes with octahydro-2,2′-biquinazoline, catalyzed by NiCl₂·6H₂O. rsc.org The structures of the resulting complex molecules were confirmed using 1D and 2D NMR spectroscopy and X-ray diffraction. rsc.org

| Substitution Type | General Synthetic Method | Key Characterization Techniques |

| N-Alkylation | Reaction with alkyl halides | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| N-Acylation | Reaction with acyl chlorides/anhydrides | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| Ring Substitution | Fluorination of substituted cyclohexanones followed by reductive amination | ¹⁹F NMR, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Investigation of Conformationally Constrained Analogues

The conformation of a molecule can significantly influence its biological activity. The presence of the two fluorine atoms in this compound introduces specific conformational preferences. The study of conformationally constrained analogues helps in understanding these preferences and their impact on molecular interactions. ic.ac.uk

The gauche effect, an electrostatic attraction between a positively charged nitrogen and a vicinal electronegative fluorine atom, is a known factor in fluorinated alkylammonium salts. nih.gov In the case of 2,2-difluoroethylamine (B1345623) hydrochloride, a related acyclic analogue, the most stable conformation is one where the ammonium (B1175870) group is in a gauche relationship with both fluorine atoms, a phenomenon termed the "double gauche effect". nih.govresearchgate.net This preference is primarily driven by electrostatic interactions, even in aqueous solutions where such effects are expected to be diminished. nih.govresearchgate.net

For cyclic systems like this compound, the chair conformation of the cyclohexane (B81311) ring is expected to be the most stable. The orientation of the amino group (axial vs. equatorial) and the influence of the gem-difluoro group on the ring's pucker are of particular interest. Computational modeling and NMR spectroscopic techniques, such as the analysis of coupling constants, are valuable tools for these investigations. researchgate.netresearchgate.net In a study of halogenated pyran analogues, it was found that despite 1,3-diaxial repulsion between a fluorine atom and another halogen, the molecules adopted a standard chair-like conformation. beilstein-journals.org

| Conformational Feature | Investigative Technique | Key Findings in Related Systems |

| Ring Conformation | NMR Spectroscopy, X-ray Crystallography, Computational Modeling | Chair conformation is generally preferred for six-membered rings. beilstein-journals.org |

| Substituent Orientation (Axial/Equatorial) | NMR Coupling Constants, NOE experiments | The gauche effect can influence the orientation of vicinal substituents. nih.gov |

| Influence of Fluorine Atoms | ¹⁹F NMR, Computational Studies | The "double gauche effect" has been observed in acyclic difluoroamines. nih.govresearchgate.net |

Chiral Resolution and Enantioselective Synthesis of Stereoisomers

This compound possesses a chiral center at the C1 position, meaning it exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation (resolution) or selective synthesis is of great importance in medicinal chemistry. wikipedia.orgnumberanalytics.com

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. libretexts.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.orgsigmaaldrich.com These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org Chromatographic methods, using a chiral stationary phase, are also powerful techniques for enantiomeric separation. mdpi.com

Enantioselective synthesis , also known as asymmetric synthesis, aims to produce a single enantiomer directly. wikipedia.orgbuchler-gmbh.com This can be achieved using various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.uk For example, the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from 2,2-difluorocyclohexanone, using a chiral metal catalyst could potentially yield one enantiomer of this compound in excess. rsc.org Biocatalysis, employing enzymes that selectively catalyze a reaction on one enantiomer, is another powerful approach for enantioselective synthesis. numberanalytics.com

| Method | Description | Example of Application |

| Chiral Resolution | ||

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. libretexts.org | Resolution of racemic amines using tartaric acid. libretexts.org |

| Chiral Chromatography | Separation of enantiomers on a stationary phase containing a chiral selector. mdpi.com | Separation of various racemic compounds using commercially available chiral columns. mdpi.com |

| Enantioselective Synthesis | ||

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. buchler-gmbh.com | Asymmetric hydrogenation of ketones or olefins. york.ac.uk |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. york.ac.uk | Evans's alkylation using chiral oxazolidinone auxiliaries. york.ac.uk |

| Biocatalysis | Use of enzymes to perform stereoselective transformations. numberanalytics.com | Enzymatic resolution of alcohols or amines. pharmtech.com |

Synthesis of Spirocyclic Systems Incorporating Difluorocyclohexane Moieties

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their unique three-dimensional structures and conformational rigidity. unimi.itwikipedia.org Incorporating a 2,2-difluorocyclohexane moiety into a spirocyclic system can lead to novel chemical entities with potentially enhanced properties. nih.gov

The synthesis of such spirocycles often involves the use of a difluorinated building block, such as 4,4-difluorocyclohexanone. This ketone can undergo reactions to form the spirocyclic core. For example, a Knoevenagel condensation followed by a Michael addition and cyclization can lead to the formation of spiroheterocycles. unimi.it Another approach is the use of hypervalent iodine reagents to mediate oxidative spirocyclization reactions. beilstein-journals.org

The synthesis of spirocyclic α-proline derivatives has been achieved through methods starting from cyclic ketones. chemrxiv.org While not specific to the difluoro analogue, these routes could potentially be adapted. For instance, a synthetic route to spiro[2.4]heptane-4-carboxylic acid started with the synthesis of ethyl 2-cyclopropylideneacetate. chemrxiv.org

| Spirocyclic System Type | Synthetic Strategy | Key Precursor |

| Spiroheterocycles | Domino reactions (e.g., Knoevenagel/Michael/Cyclization) unimi.it | 4,4-Difluorocyclohexanone |

| Spirocarbocycles | Oxidative dearomatization of ortho-substituted phenols beilstein-journals.org | ortho-Substituted phenols and a difluorinated component |

| Spiro-α-prolines | Multi-step synthesis from cyclic ketones chemrxiv.org | A suitable difluorinated cyclic ketone |

Fluorinated Bioisosteres and Their Synthetic Accessibility

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design. sci-hub.se Fluorinated groups are often used as bioisosteres for other atoms or functional groups due to their unique electronic properties and relatively small size. psychoactif.orgresearchgate.net The gem-difluoromethylene (CF₂) group in this compound can be considered a bioisostere for a carbonyl group (C=O) or an ether oxygen (-O-). researchgate.net This substitution can influence a molecule's conformation, metabolic stability, lipophilicity, and basicity. sci-hub.setandfonline.com

The introduction of fluorine can significantly lower the pKa of nearby amine groups, which can be advantageous in modulating a compound's physicochemical properties for improved pharmacokinetic profiles. sci-hub.se For instance, the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity. sci-hub.se In the context of drug discovery, replacing a metabolically labile position with a difluoromethyl group can enhance metabolic stability. researchgate.net

The synthetic accessibility of fluorinated building blocks is crucial for their application in medicinal chemistry. acs.org The development of new and efficient methods for the regioselective introduction of fluorine and fluorinated moieties into complex molecules remains an active area of research. sci-hub.se The synthesis of 4,4-difluorocyclohexanamine, for example, serves as a key intermediate for the synthesis of more complex molecules. lookchem.com In the development of a Cathepsin K inhibitor, a difluoroethylamine analog was designed to improve solubility and allow for stable salt formation, highlighting the practical application of such fluorinated motifs. drughunter.com

| Bioisosteric Replacement | Effect on Physicochemical Properties | Example Application in Drug Discovery |

| CF₂ for C=O or -O- | Can alter conformation, metabolic stability, and lipophilicity. researchgate.net | Enhancing metabolic stability by blocking a site of oxidation. researchgate.net |

| Fluorine near an amine | Lowers the pKa of the amine. sci-hub.se | Modulating basicity to improve membrane permeability or reduce off-target effects. sci-hub.se |

| CF₂H for OH, SH, or CH₃ | Provides unique hydrogen bonding capabilities and alters lipophilicity. sci-hub.se | Balancing lipophilicity and size in drug candidates. sci-hub.se |

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Utility in the Construction of Advanced Organic Scaffolds

The gem-difluoro motif on the cyclohexane (B81311) ring of 2,2-Difluorocyclohexanamine provides a unique conformational bias and a lipophilic pocket that can be exploited in the design of advanced organic scaffolds. lifechemicals.com These scaffolds serve as the foundational framework for the synthesis of new chemical entities with potential applications in drug discovery and materials science. The presence of the amine functionality allows for a wide range of chemical transformations, enabling the attachment of diverse substituents and the construction of more complex structures.

Table 1: Synthetic Transformations of this compound for Scaffold Development

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary and Tertiary Amines |

| N-Acylation | Acyl chlorides, Carboxylic acids | Amides |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas and Thioureas |

| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamides |

Integration into Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. The integration of the 2,2-difluorocyclohexyl moiety into heterocyclic systems can lead to novel structures with unique biological properties. The amine group of this compound serves as a key handle for the construction of various nitrogen-containing heterocycles. osi.lv

For instance, condensation reactions with dicarbonyl compounds or their equivalents can be employed to synthesize a range of five- and six-membered heterocycles, such as pyrazoles, imidazoles, and pyrimidines. The resulting molecules combine the conformational constraints of the fluorinated cyclohexane ring with the diverse chemical space of the heterocyclic system. This combination can lead to the discovery of new pharmacophores with improved metabolic stability and cell permeability. The synthesis of bis-heterocyclic systems, where two heterocyclic units are linked, can also be achieved using this building block, potentially enhancing biological activity. ineosopen.org

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Heterocycle Class | Synthetic Method | Potential Applications |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds | Kinase inhibitors, Anticancer agents |

| Imidazoles | Reaction with α-haloketones followed by cyclization | Antifungal agents, Anti-inflammatory drugs |

| Pyrimidines | Reaction with β-dicarbonyl compounds and an amidine source | Dihydrofolate reductase inhibitors, Antiviral agents |

| Benzothiazoles | Reaction with 2-mercaptobenzothiazole (B37678) derivatives | Antimicrobial agents, Anticancer agents chemmethod.com |

Contribution to the Design and Synthesis of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of significant interest in peptide and protein engineering, as their incorporation can enhance proteolytic stability, modulate conformation, and alter biological activity. nih.govnih.gov While not a direct precursor to proteinogenic amino acids, this compound can be utilized in the synthesis of unique, non-canonical fluorinated amino acid derivatives. These derivatives often feature the 2,2-difluorocyclohexyl group as a bulky, lipophilic side chain.

Role in Diversity-Oriented Synthesis (DOS) of Molecular Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening. scispace.comcam.ac.uk The goal of DOS is to explore a broad range of chemical space to identify novel bioactive compounds. beilstein-journals.orgfrontiersin.org this compound is a valuable building block in DOS due to its ability to participate in a variety of chemical transformations, leading to a wide array of molecular skeletons. nih.gov

Starting from this single fluorinated scaffold, multiple reaction pathways can be employed to introduce diversity in terms of appendages, stereochemistry, and core structure. nih.gov For example, a library of compounds could be generated by reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates. Further diversification can be achieved through subsequent cyclization reactions to form various heterocyclic systems. The use of DNA-encoded libraries (DELs) is another powerful approach where such building blocks can be incorporated to create vast collections of compounds for screening. nih.govsigmaaldrich.com

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Cyclohexanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules like 2,2-difluorocyclohexanamine. The presence of fluorine atoms significantly influences the NMR spectra, providing valuable structural information. lcms.czmagritek.com

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the signals for the protons on the cyclohexane (B81311) ring are influenced by the neighboring fluorine atoms and the amine group. mnstate.edu The chemical shifts of protons on carbons adjacent to the fluorine-bearing carbon (C2) will be deshielded due to the electronegativity of fluorine. libretexts.org The proton on the carbon bearing the amine group (C1) will also show a characteristic chemical shift. The integration of the signals corresponds to the number of protons, and the splitting patterns (coupling) provide information about adjacent protons. mnstate.edu

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org The carbon atom bonded to the two fluorine atoms (C2) will exhibit a distinct chemical shift, typically in the range of fluorinated alkanes, and will appear as a triplet due to coupling with the two fluorine atoms. modgraph.co.uk The carbon attached to the amine group (C1) will also have a characteristic chemical shift. The other carbons in the cyclohexane ring will show shifts influenced by their proximity to the electron-withdrawing fluorine and amino groups. nih.gov

¹⁹F NMR Spectroscopy : ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum since the two fluorine atoms are chemically equivalent. This signal will be split by neighboring protons, providing further structural confirmation. The chemical shift of this signal is characteristic of geminal difluoroalkanes. lcms.cz

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Splitting Patterns |

| ¹H | 1.2 - 3.5 | Complex multiplets due to H-H and H-F coupling |

| ¹³C | C1: 50-60, C2: 115-125 (triplet) | Other ring carbons: 20-40 |

| ¹⁹F | -90 to -110 | Multiplet due to coupling with adjacent protons |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy) : A homonuclear COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This helps in tracing the proton connectivity throughout the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates the signals of protons directly attached to carbon atoms. libretexts.org This allows for the direct assignment of proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the C-H framework of the molecule. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₁F₂N), HRMS would confirm the expected molecular weight and elemental composition, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. msu.edu In the IR spectrum of this compound, characteristic absorption bands would be observed for:

N-H stretching : Primary amines typically show two bands in the region of 3500-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H stretching : Absorptions for the C-H bonds of the cyclohexane ring would appear around 2950-2850 cm⁻¹. libretexts.org

N-H bending : A bending vibration for the primary amine group is expected around 1650-1580 cm⁻¹. wpmucdn.com

C-F stretching : Strong absorption bands due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3500 - 3200 |

| Alkane (C-H) | Stretching | 2950 - 2850 |

| Amine (N-H) | Bending | 1650 - 1580 |

| Fluoroalkane (C-F) | Stretching | 1100 - 1000 |

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. nih.govlibretexts.org For this compound, an X-ray crystal structure would precisely determine the bond lengths, bond angles, and the conformation of the cyclohexane ring. It would also unequivocally establish the stereochemistry of the molecule, showing the relative positions of the fluorine atoms and the amine group.

Chromatographic Methods for Purity Assessment and Enantiomer Separation (e.g., Supercritical Fluid Chromatography, SFC)

Chromatographic techniques are vital for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the purity of a sample of this compound by separating it from any impurities.

Enantiomer Separation : Since this compound is a chiral molecule, it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. chromatographyonline.comselvita.com Using a chiral stationary phase, SFC can effectively separate the two enantiomers of this compound, allowing for their individual analysis and characterization. hpst.czchromatographyonline.com This is crucial for applications where the biological activity of the enantiomers may differ. selvita.com

Advanced Spectroscopic Approaches (e.g., Raman Spectroscopy) for Detailed Structural Insights

A theoretical Raman analysis of this compound would focus on identifying the characteristic vibrational modes associated with its specific functional groups and skeletal structure. The introduction of two fluorine atoms on the same carbon atom (a gem-difluoro group) is expected to induce significant shifts in the vibrational frequencies of the cyclohexane ring and adjacent bonds compared to its non-fluorinated analog, cyclohexanamine.

Key vibrational modes that would be of interest in the Raman spectrum of this compound include:

C-F Stretching Vibrations: The carbon-fluorine bonds are expected to produce strong Raman bands. In gem-difluoro compounds, symmetric and asymmetric stretching modes of the CF2 group would be observed. These are typically found in the region of 1000-1200 cm⁻¹.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond of the amine group would also give rise to a characteristic Raman signal.

Cyclohexane Ring Vibrations: The spectrum would be rich with signals corresponding to the various vibrational modes of the cyclohexane ring, including ring breathing, stretching, and deformation modes. The presence of the bulky and electronegative difluoro group would likely perturb these modes, providing information on the ring conformation.

C-H and N-H Stretching and Bending Vibrations: While C-H stretching vibrations are typically more prominent in infrared spectra, they can also be observed in Raman spectra in the 2800-3000 cm⁻¹ region. N-H stretching and bending vibrations of the primary amine group would also be present.

The analysis of the Raman spectrum would be significantly enhanced by computational methods, such as Density Functional Theory (DFT). mdpi.com Theoretical calculations can predict the vibrational frequencies and Raman intensities for the different possible conformers of this compound. By comparing the calculated spectra with experimental data (were it available), a detailed assignment of the observed Raman bands can be achieved, leading to a confident structural elucidation.

Detailed Research Findings

As of the current date, specific peer-reviewed research articles detailing the experimental Raman spectrum of this compound are not available. However, the general principles of Raman spectroscopy and computational chemistry provide a robust framework for its potential analysis. nih.gov

A hypothetical research study would involve synthesizing high-purity this compound and acquiring its Raman spectrum using a high-resolution spectrometer. Concurrently, computational modeling would be performed to calculate the theoretical vibrational frequencies of the possible chair and boat conformers, considering the axial and equatorial positions of the amine group. The comparison between the experimental and theoretical data would allow for the definitive assignment of the compound's predominant conformation in the solid state or in solution.

Below is a hypothetical data table illustrating the kind of information that would be presented in such a study. The wavenumbers are representative and based on known ranges for similar functional groups.

| Hypothetical Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Comments |

| ~2950 | C-H Asymmetric Stretch | Medium | Characteristic of cyclohexane ring C-H bonds. |

| ~2860 | C-H Symmetric Stretch | Medium | Characteristic of cyclohexane ring C-H bonds. |

| ~1450 | CH₂ Scissoring | Weak | Ring deformation mode. |

| ~1150 | C-F Asymmetric Stretch | Strong | Indicative of the gem-difluoro group. |

| ~1080 | C-F Symmetric Stretch | Strong | Indicative of the gem-difluoro group. |

| ~1050 | C-N Stretch | Medium | Relates to the amine substituent. |

| ~850 | C-C Ring Breathing | Strong | A symmetric vibration of the entire ring structure. |

| ~450 | C-C-F Bending | Medium | Deformation mode involving the fluorine atoms. |

Computational and Theoretical Studies on 2,2 Difluorocyclohexanamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Conformation, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is based on the principle that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org For 2,2-difluorocyclohexanamine, DFT calculations are instrumental in elucidating its fundamental electronic properties, conformational preferences, and intrinsic reactivity.

DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and determine the ground state electronic structure. researchgate.net These calculations can provide key descriptors of reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various electronic properties that govern the molecule's behavior. These properties are summarized in the table below.

| Property | Description |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | A measure of the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

Table 1: Key Electronic Properties Determined by DFT Calculations.

Conformational analysis via DFT reveals the preferred three-dimensional arrangement of the atoms in this compound. Due to the cyclohexane (B81311) ring, the molecule can exist in different chair and boat conformations. The presence of the gem-difluoro group and the amine substituent significantly influences the conformational equilibrium. DFT calculations can accurately predict the relative energies of these conformers, identifying the most stable structures and the energy barriers between them. This information is vital for understanding how the molecule's shape affects its interactions and reactivity.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides high accuracy for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computationally less expensive methods ideal for exploring the conformational landscape and intermolecular interactions of larger systems or over longer timescales. nih.govnih.gov

Molecular mechanics force fields, such as AMBER, CHARMM, or OPLS, model a molecule as a collection of atoms connected by bonds with associated potential energy functions. nih.gov These functions describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov For this compound, MM methods can efficiently sample a wide range of conformations to identify low-energy structures.

Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's behavior. nih.govprinceton.edu An MD simulation of this compound, either in the gas phase or in a solvent, can reveal:

Conformational transitions: How the molecule flips between different chair and boat conformations at a given temperature.

Solvent effects: How the presence of a solvent influences the conformational preferences and the orientation of the amine and difluoro groups.

Intermolecular interactions: How molecules of this compound interact with each other or with other molecules in a mixture. This is crucial for understanding properties like boiling point, solubility, and how it might bind to a larger molecule.

The combination of MM and MD provides a comprehensive understanding of the molecule's flexibility and its interactions with its environment, complementing the static picture provided by DFT.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are indispensable for investigating the mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies required for the reaction to proceed. sumitomo-chem.co.jpmdpi.com

For instance, in studying the reactivity of the amine group, quantum chemical calculations can model its reaction with an electrophile. The process would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and the electrophile) and the final product are optimized.

Identifying the Transition State (TS): A search for the saddle point on the potential energy surface connecting reactants and products is performed. The TS represents the highest energy point along the reaction coordinate.

Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants determines the kinetic barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These analyses can elucidate how the gem-difluoro substitution influences the nucleophilicity of the amine group compared to a non-fluorinated cyclohexylamine (B46788). The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity and nucleophilicity of the amine, a hypothesis that can be quantified through computational analysis of reaction barriers.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, key spectroscopic parameters can be calculated and compared with experimental data for structure verification.

| Spectroscopic Technique | Predicted Parameters |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment, aiding in the assignment of experimental spectra. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and their corresponding intensities can be computed. This helps in identifying characteristic functional group vibrations, such as N-H stretching of the amine and C-F stretching of the difluoro group. |

| Mass Spectrometry (MS) | While direct prediction of mass spectra is complex, computational methods can help predict fragmentation patterns by calculating the relative stabilities of potential fragment ions. |

Table 2: In Silico Prediction of Spectroscopic Parameters for this compound.

These in silico predictions serve as a guide for interpreting experimental spectra and can help to distinguish between different isomers or conformers. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Computational Tools for Retrosynthetic Analysis and Synthesis Design

The synthesis of a target molecule like this compound can be systematically planned using computational tools for retrosynthetic analysis. solubilityofthings.com This approach involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. solubilityofthings.comchemrxiv.org

Computer-Aided Synthesis Planning (CASP) software can propose potential retrosynthetic routes by applying a vast database of known chemical reactions in reverse. chemrxiv.org For this compound, a retrosynthetic analysis might suggest disconnections such as:

C-N bond disconnection: Leading back to 2,2-difluorocyclohexanone (B2738562) and a source of ammonia (B1221849) or an equivalent amine.

Fluorination of a precursor: Starting from cyclohexanone (B45756) or a related derivative and introducing the two fluorine atoms at a late stage.

These computational tools can evaluate the feasibility of different synthetic pathways by considering factors like reaction yields, stereoselectivity, and the availability of starting materials. nih.gov They can also help chemists to devise novel and more efficient synthetic strategies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and reactivity, not biological outcome)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. nih.gov While often used in drug discovery to predict biological activity, QSAR can also be applied to model chemical reactivity and physical properties. europa.eunih.gov

In the context of this compound, a QSAR study could be developed by synthesizing a series of related fluorinated cyclohexylamines with varying substitution patterns. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

| Descriptor Type | Examples |

| Topological | Molecular connectivity indices, Wiener index. |

| Geometrical | Molecular surface area, volume. |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies. |

| Physicochemical | LogP (lipophilicity), polarizability. |

Table 3: Types of Molecular Descriptors Used in QSAR Modeling.

By correlating these descriptors with an experimentally measured property, such as the pKa of the amine group or the rate constant of a specific reaction, a predictive QSAR model can be built. Such a model would allow for the estimation of the reactivity of new, unsynthesized analogues, thereby guiding the design of molecules with desired chemical properties. The focus of this type of QSAR is purely on understanding how structural modifications, particularly the placement and number of fluorine atoms, modulate the intrinsic reactivity of the cyclohexylamine scaffold. matec-conferences.org

Future Directions and Emerging Research Avenues for 2,2 Difluorocyclohexanamine

The field of organofluorine chemistry is continually evolving, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules. jst.go.jpmdpi.comrsc.org The compound 2,2-Difluorocyclohexanamine sits (B43327) at the intersection of several key research areas, including catalysis, materials science, and computational chemistry. The following sections explore promising future directions and emerging research avenues that could unlock the full potential of this and related fluorinated scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Difluorocyclohexanamine in a laboratory setting?

- Methodological Answer : Synthesis typically involves fluorination of cyclohexanamine precursors or reductive amination of fluorinated cyclohexanone derivatives. For example, analogous compounds (e.g., 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione) are synthesized via condensation reactions between fluorinated anilines and cyclohexanedione under acidic or catalytic conditions .

- Reaction Conditions Table :

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 2,4-Difluoroaniline | Cyclohexane-1,3-dione, H₂SO₄ | ~65% | |

| Cyclohexanone derivative | NaBH₃CN, NH₄OAc in MeOH | ~50% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is stable as a crystalline solid when stored at -20°C in airtight containers, with a shelf life ≥5 years. Its hydrochloride salt (e.g., this compound hydrochloride) requires similar conditions, emphasizing protection from moisture and light .

- Stability Table :

| Form | Storage Temperature | Stability Duration | Key Considerations |

|---|---|---|---|

| Free base | -20°C | ≥5 years | Desiccate, inert atmosphere |

| Hydrochloride salt | -20°C | ≥5 years | Avoid humidity |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹⁹F and ¹H) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass spectrometry (MS) validates molecular weight (135.15 g/mol for free base) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to evaluate study quality, focusing on allocation concealment, blinding, and sample size. Meta-analyses (Cochrane Handbook) can statistically reconcile discrepancies by assessing heterogeneity (I² statistic) and publication bias (funnel plots) .

- Bias Mitigation Table :

| Bias Source | Mitigation Strategy | Tool/Resource |

|---|---|---|

| Allocation concealment | Use sealed, sequentially numbered containers | |

| Blinding | Double-blind experimental design |

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on cyclohexane ring strain and amine nucleophilicity. PubChem-derived SMILES (C1CC(N)(F)(F)CC1) aids in simulating reaction pathways .

- Computed Properties Table :

| Property | Value (DFT) | Significance |

|---|---|---|

| Dipole moment | 2.1 Debye | Polarity in solvent interactions |

| HOMO-LUMO gap | 6.3 eV | Reactivity with electrophiles |

Q. What experimental design considerations are critical when investigating the pharmacological potential of this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., receptor binding studies) to establish mechanism of action before in vivo trials. Use negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects. Adhere to ICH guidelines for preclinical reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.